molecular formula C16H12ClN3O2 B2893593 N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-67-7

N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2893593
CAS No.: 877649-67-7
M. Wt: 313.74
InChI Key: JVFGESXVEHCQGO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidine core fused with a carboxamide group and a 4-chlorophenyl substituent.

Properties

IUPAC Name

N-(4-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFGESXVEHCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Parameters

Component Role Example Reagents
Aroylacetonitrile Electrophilic carbonyl source Benzoylacetonitrile
2-Aminopyridine Nucleophilic amine component 2-Amino-4-methylpyridine
Orthoester Cyclization promoter Trimethyl orthoformate
  • Yield Optimization : 65–70% yields achieved at 80°C with 6–8 hour reaction times.
  • Carboxamide Introduction : Post-cyclization coupling with 4-chlorophenyl isocyanate or carboxylic acid chlorides installs the N-aryl substituent.
  • Limitations : Requires strict stoichiometric control to prevent oligomerization side products.

This method’s versatility allows modular substitution but necessitates orthogonal protection strategies for sensitive functional groups.

Lithium Amide-Mediated Cyclization

Recent advances in regioselective bicyclization employ 2-aminopyridine lithium amides and alkynoate esters:

Key Steps

  • Lithiation : Treatment of 2-amino-4-methylpyridine with LDA generates a nucleophilic amide anion.
  • Acylation : Reaction with methyl propiolate forms alkynamide intermediates.
  • Thermal Cyclization : Heating to 120°C in DMF induces 6-endo dig cyclization to pyrido[1,2-a]pyrimidin-4-ones.
  • Regioselectivity : >95% preference for 4-oxo over 2-oxo isomers via kinetic control.
  • Carboxamide Functionalization : Subsequent coupling with 4-chloroaniline using EDCl/HOBt achieves full target structure assembly.

This route’s main advantage lies in avoiding isomer mixtures, though anhydrous conditions and strict temperature control are essential.

Gewald Reaction-Based Synthesis

Adaptation of the Gewald reaction constructs thieno-fused analogs, providing insights for carboxamide installation:

Modified Protocol

  • Knoevenagel Condensation : React 7-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with malononitrile.
  • Cyclocondensation : Treat intermediate with elemental sulfur and morpholine to form thieno[2,3-d]pyrimidine core.
  • Amidation : Couple with 4-chloroaniline using HATU/DIPEA in DCM (83% yield).

While originally developed for thienopyrimidines, replacing sulfur with ammonia gas during cyclization could directly yield the carboxamide group.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantage Major Limitation
Thiosemicarbazide Cyclization 60–75% High crystallinity Requires nickel catalysts
Multi-Component Reaction 65–89% Structural diversity Orthoester sensitivity
Lithium Amide Cyclization 70–85% Regioselectivity control Anhydrous conditions required
Gewald Adaptation 80–83% Rapid carboxamide formation Byproduct generation

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for treating cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of pyrido-pyrimidine carboxamides with variations in the phenyl ring substituents. Key analogues include:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight CAS Number
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Target) 4-chloro C₁₇H₁₃ClN₃O₂ ~326.8 Not provided
N-(4-bromo-3-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (BK13975) 4-bromo, 3-methyl C₁₇H₁₄BrN₃O₂ 372.216 877650-17-4
N-(2-methoxy-5-methylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-methoxy, 5-methyl C₁₈H₁₇N₃O₃ 323.3 896013-82-4

Key Observations :

  • In contrast, the methoxy group in the C₁₈H₁₇N₃O₃ analogue is electron-donating, which may reduce binding affinity but improve solubility .
  • Steric Effects : The bromine atom in BK13975 introduces greater steric bulk compared to chlorine, which could hinder or enhance target engagement depending on the enzyme’s active site topology .
  • Molecular Weight : BK13975 (372.2 g/mol) has a higher molecular weight than the target (~326.8 g/mol), likely due to bromine’s atomic mass. This may influence pharmacokinetic properties such as membrane permeability .
Binding Affinity Trends in Pyrido-Pyrimidine Analogues

While direct binding data for the target are unavailable, highlights that compounds with extended aromatic systems (e.g., C7: 9.5 kcal/mol binding score) outperform acarbose (-7.7 kcal/mol) in α-amylase inhibition due to increased ring count and structural rigidity . The target’s pyrido-pyrimidine core (two fused rings) and phenyl group (third ring) provide three aromatic rings, fewer than C7’s azeto-thiazolo-pyrimidine system but more than acarbose (four isolated rings). This suggests the target’s binding affinity may fall between acarbose and C7, though empirical validation is required.

Biological Activity

N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H14ClN3O2
  • Molecular Weight : 327.8 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CN2C(=NC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C)C=C1

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects. Below are detailed findings from various studies:

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer potential. A study reported its effectiveness against various cancer cell lines, with notable IC50 values:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
A54922.5

The presence of the chlorophenyl group is believed to enhance its activity by affecting molecular interactions within cancer cells.

2. Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria:

Microorganism Activity Reference
E. coliSignificant inhibition
S. aureusSignificant inhibition
C. albicansModerate inhibition

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

In studies assessing anti-inflammatory properties, the compound exhibited notable efficacy in reducing inflammation markers:

Test Model Inhibition (%) Reference
Paw edema (indomethacin control)43.17% after 4h
Paw edema (indomethacin control)40.91% after 5h

These results indicate that this compound may serve as a viable alternative to traditional anti-inflammatory medications.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and interact with cellular pathways involved in tumor growth and inflammation. The binding affinity to target proteins facilitates the modulation of critical signaling pathways, leading to apoptosis in cancer cells and reduced inflammatory responses.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic applications of this compound:

  • A study conducted on MDA-MB453 cells demonstrated that the compound induced apoptosis through caspase activation, leading to cell cycle arrest at G1 phase.
  • In an animal model for inflammation, administration of the compound resulted in a significant reduction in paw swelling compared to controls treated with standard anti-inflammatory drugs.

Q & A

Basic: What are the optimal synthetic routes for N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, and how can yield be maximized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted pyrimidine precursors with chlorinated aromatic amines. Key steps include:

  • Cyclization : Use of DMF or THF as solvents under reflux (80–100°C) for 6–12 hours to form the pyrido[1,2-a]pyrimidine core .
  • Coupling Reactions : Amide bond formation via carbodiimide coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.
    Yield optimization requires precise pH control (7–8) and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 328.08) and detects impurities .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the pyrido-pyrimidine core, critical for structure-activity relationship (SAR) studies .

Basic: What biological activities have been reported for this compound?

Methodological Answer:
Preliminary studies suggest:

  • Anticancer Potential : IC₅₀ values of 2–10 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via topoisomerase II inhibition .
  • Anti-inflammatory Activity : 40–60% COX-2 inhibition at 50 µM in vitro, comparable to celecoxib .
    Assays should include dose-response curves (0.1–100 µM) and controls (e.g., DMSO vehicle) to validate specificity .

Basic: How do solubility and stability impact experimental design?

Methodological Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM) diluted in PBS or cell culture media (≤0.1% DMSO) .
  • Stability : Degrades by ~15% after 24 hours at 37°C in plasma; store at –20°C under desiccation .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation of the 4-oxo group .

Advanced: How do structural modifications influence SAR in pyrido-pyrimidine derivatives?

Methodological Answer:

  • Chlorophenyl Substitution : Replacing 4-Cl with 4-F reduces anticancer activity (IC₅₀ increases to >20 µM), suggesting halogen size impacts target binding .
  • Methyl Group Position : 7-methyl vs. 9-methyl analogs show 3-fold differences in enzyme inhibition, indicating steric effects .
  • Carboxamide Linkers : Replacing the amide with ester groups abolishes activity, highlighting hydrogen bonding requirements .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying ATP concentrations (1–10 mM) in kinase assays alter IC₅₀ values by 5-fold .
  • Cell Line Variability : MCF-7 (ER+) vs. MDA-MB-231 (ER–) responses differ due to receptor expression .
    Standardization using reference compounds (e.g., doxorubicin for cytotoxicity) and inter-lab validation protocols is critical .

Advanced: What strategies are effective for target identification?

Methodological Answer:

  • Pull-down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding proteins from cell lysates .
  • Molecular Docking : Glide/SP docking into kinase domains (e.g., CDK2, PDB: 1H1S) identifies potential binding pockets .
  • CRISPR Knockout : Screening in isogenic cell lines (e.g., TOP2A–/–) confirms target dependency .

Advanced: What pharmacokinetic challenges exist for this compound?

Methodological Answer:

  • Oral Bioavailability : <10% due to first-pass metabolism; nanoformulation (PLGA nanoparticles) increases AUC by 4-fold .
  • Metabolism : CYP3A4-mediated oxidation of the methyl group generates inactive metabolites; co-administration with CYP inhibitors (e.g., ketoconazole) extends half-life .
  • Blood-Brain Barrier : LogP of 2.8 limits CNS penetration; prodrugs with ester linkages improve brain uptake in rodent models .

Advanced: How can computational modeling guide derivative design?

Methodological Answer:

  • QSAR Models : CoMFA analysis identifies electronegative substituents at C-7 as critical for potency (q² > 0.6) .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide and Asp86 in CDK2 .
  • ADMET Prediction : SwissADME forecasts high plasma protein binding (90%), necessitating structural tweaks for free fraction improvement .

Advanced: What mechanisms underlie its enzyme inhibition?

Methodological Answer:

  • Competitive Inhibition : Ki of 0.8 µM against CDK2, confirmed by Lineweaver-Burk plots .
  • Allosteric Modulation : Induces conformational changes in TOP2A, detected via FRET-based DNA unwinding assays .
  • Redox Cycling : The 4-oxo group participates in ROS generation, validated by N-acetylcysteine (NAC) rescue experiments .

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